molecular formula C11H14O2 B8805350 1-Cyclopropyl-3,5-dimethoxybenzene

1-Cyclopropyl-3,5-dimethoxybenzene

Cat. No.: B8805350
M. Wt: 178.23 g/mol
InChI Key: QVDGZUWWQSDVNH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3,5-dimethoxybenzene (CAS 34696-71-4) is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C11H14 and a molecular weight of 146.23 g/mol, this compound features a benzene ring disubstituted with methoxy groups and a cyclopropyl moiety . The cyclopropyl group is a privileged structure in drug design, valued for its ability to impart conformational constraint, improve metabolic stability, and enhance the potency of small molecules by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . This makes the compound a valuable intermediate in exploratory synthesis for developing novel therapeutic agents. Its structure suggests potential utility in cross-coupling reactions, as cyclopropyl-containing aromatic compounds can serve as substrates in metal-catalyzed transformations to create more complex molecular architectures. Researchers employ this compound strictly in laboratory settings for non-human, non-veterinary applications. It is intended For Research Use Only and is not labeled or intended for diagnostic, therapeutic, or any other consumer uses. Proper laboratory practices should be observed during handling.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-cyclopropyl-3,5-dimethoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-10-5-9(8-3-4-8)6-11(7-10)13-2/h5-8H,3-4H2,1-2H3

InChI Key

QVDGZUWWQSDVNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The meta-oriented methoxy groups in this compound direct electrophilic substitution to the 2- and 4-positions, whereas para-substituted analogs like 1-(1-ethynylcyclopropyl)-4-methoxybenzene exhibit different electronic profiles due to the ethynyl group’s conjugation .
  • Polarity: Caffeic acid’s hydroxyl and carboxylic acid groups make it water-soluble, while this compound’s non-polar substituents suggest lipophilicity, impacting bioavailability and applications .
2.4. Environmental Impact

All compounds lack comprehensive ecotoxicity data (e.g., biodegradability, bioaccumulation), highlighting a critical research gap .

Preparation Methods

Reaction Mechanism and Conditions

  • Electrophile Generation : Cyclopropylmethyl chloride reacts with AlCl₃ to form a cyclopropylmethyl carbocation.

  • Aromatic Substitution : The carbocation undergoes electrophilic attack at the para position of 1,3-dimethoxybenzene, followed by deprotonation to yield the product.

  • Typical Conditions :

    • Solvent: Dichloromethane or 1,2-dichloroethane

    • Catalyst: AlCl₃ (1.2–2.0 equiv)

    • Temperature: 0°C to reflux (40–80°C)

    • Reaction Time: 4–24 hours

Yield and Limitations

  • Yield : 60–75% (reported in analogous Friedel-Crafts alkylations).

  • Challenges :

    • Competing isomer formation due to carbocation rearrangements.

    • Steric hindrance from the cyclopropyl group reduces reactivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This method utilizes 1-bromo-3,5-dimethoxybenzene and cyclopropylboronic acid in the presence of a palladium catalyst.

Protocol:

  • Substrate : 1-Bromo-3,5-dimethoxybenzene (synthesized via bromination of 1,3-dimethoxybenzene using Br₂/FeBr₃).

  • Catalyst System : Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (1–3 mol%).

  • Base : K₂CO₃ or NaHCO₃ (2.0 equiv).

  • Solvent : Dioxane/water (4:1) or toluene/ethanol.

  • Temperature : 80–100°C for 12–18 hours.

Performance Metrics:

  • Yield : 70–85% (based on analogous aryl bromide couplings).

  • Purity : >95% (HPLC).

Nucleophilic Aromatic Substitution

SNAr with Cyclopropylmagnesium Bromide

1,3-Dimethoxy-5-nitrobenzene undergoes nitro displacement with cyclopropyl Grignard reagents under high-temperature conditions.

Procedure:

  • Substrate : 1,3-Dimethoxy-5-nitrobenzene.

  • Reagent : Cyclopropylmagnesium bromide (2.0 equiv).

  • Conditions : Tetrahydrofuran (THF), 60–80°C, 6–12 hours.

  • Reduction : Subsequent reduction of the nitro group to amine (H₂/Pd-C) and deamination (HNO₂).

Challenges:

  • Low functional group tolerance.

  • Requires multi-step synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts Alkylation60–7585–90Single-step synthesisIsomer formation, moderate yields
Suzuki-Miyaura Coupling70–85>95High regioselectivityRequires pre-functionalized bromide
Nucleophilic Substitution40–5575–80Avoids transition metalsMulti-step, low efficiency

Industrial-Scale Considerations

  • Catalyst Recycling : Pd-based systems require efficient recovery to reduce costs.

  • Solvent Selection : Dichloroethane and dioxane are preferred for their balance of polarity and boiling points.

  • Safety : Cyclopropylmethyl halides are volatile; rigorous containment systems are necessary.

Emerging Strategies

Photoredox Catalysis

Recent advances in visible-light-mediated C–H functionalization could enable direct cyclopropanation of 1,3-dimethoxybenzene, though no direct examples are documented.

Flow Chemistry

Continuous-flow systems may enhance the scalability of Suzuki couplings by improving heat and mass transfer .

Q & A

What are the established synthetic methodologies for 1-Cyclopropyl-3,5-dimethoxybenzene, and how are reaction conditions optimized?

[Basic]
Methodological Answer:
The synthesis of this compound can leverage iron-catalyzed cross-coupling reactions, as demonstrated in analogous systems like Kumada couplings using 1-chloro-3,5-dimethoxybenzene as a precursor . Key steps include:

  • Catalyst Selection: Fe(acac)₃ (5 mol%) under visible-light promotion enhances reaction efficiency.
  • Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve cyclopropane ring stability.
  • Temperature Control: Reactions are typically conducted at 46°C to balance reactivity and side-product formation .
  • Purification: High-performance liquid chromatography (HPLC) or column chromatography is employed, followed by NMR and mass spectrometry (MS) validation .

How should researchers characterize this compound to confirm structural integrity and purity?

[Basic]
Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H NMR identifies methoxy (-OCH₃) protons as singlets at δ 3.8–4.0 ppm and cyclopropyl protons as multiplet signals (δ 0.6–1.2 ppm). ¹³C NMR confirms quaternary carbons in the aromatic ring .
    • Mass Spectrometry: ESI-MS or GC-MS verifies the molecular ion peak (e.g., m/z 206 for C₁₂H₁₄O₂).
  • Purity Assessment:
    • HPLC-UV: Use a C18 column with UV detection at λ ≈ 270 nm for aromatic systems.
    • Melting Point: Differential scanning calorimetry (DSC) correlates with literature values (e.g., 46°C in ).

What advanced strategies resolve contradictions in reported catalytic efficiencies for cyclopropane functionalization?

[Advanced]
Methodological Answer:
Discrepancies in catalytic data (e.g., Fe vs. Pd systems) require:

  • Systematic Screening: Test catalysts (e.g., Fe(acac)₃, Cu(CF₃SO₃)₂) under standardized conditions .
  • Kinetic Profiling: Use in-situ IR or GC monitoring to track intermediate formation.
  • Computational Modeling: Density functional theory (DFT) calculates transition-state energies to rationalize efficiency differences .
  • Meta-Analysis: Cross-validate data using platforms like Reaxys or PubChem to identify outliers .

How can computational tools predict synthetic pathways for this compound derivatives?

[Advanced]
Methodological Answer:

  • Retrosynthesis Planning: AI-driven tools (e.g., Template_relevance models) propose routes via disconnection of cyclopropane or methoxy groups .
  • DFT Calculations: Simulate reaction pathways for cyclopropanation, such as [2+1] cycloadditions with carbene precursors.
  • Solvent Effects: COSMO-RS models predict solvent compatibility to minimize side reactions .

What safety protocols are critical when handling this compound in laboratory settings?

[Basic]
Methodological Answer:

  • Exposure Mitigation: Use fume hoods and closed systems to prevent inhalation (Category 4 acute toxicity per CLP regulations) .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How do researchers assess environmental persistence of this compound despite limited ecotoxicological data?

[Advanced]
Methodological Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., 1,4-di-tert-butyl-2,5-dimethoxybenzene) to estimate biodegradation rates .
  • QSAR Modeling: Predict bioaccumulation potential (log P ≈ 3.2) and soil mobility using EPI Suite™.
  • Microcosm Studies: Simulate aerobic/anaerobic degradation in controlled lab environments .

What role does this compound play in pharmaceutical intermediate synthesis?

[Advanced]
Methodological Answer:

  • Ligand Design: The cyclopropane ring enhances rigidity in drug candidates, as seen in benzoxazepin derivatives .
  • Metabolic Stability: Methoxy groups reduce oxidative metabolism, improving pharmacokinetic profiles.
  • Case Study: Coupling with isobutyl groups via SNAr reactions yields bioactive heterocycles .

How are spectroscopic discrepancies addressed in cyclopropane-containing aromatics?

[Advanced]
Methodological Answer:

  • Dynamic NMR: Resolve overlapping cyclopropyl signals by variable-temperature ¹H NMR.
  • Isotopic Labeling: ¹³C-enriched derivatives clarify carbon connectivity in complex mixtures.
  • Crystallography: Single-crystal X-ray diffraction validates bond angles and torsion strains .

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